1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole

Medicinal Chemistry ADME Properties Drug Design

Researchers targeting CVB5 enterovirus inhibition face limited access to fluorinated benzotriazole scaffolds with optimized lipophilicity. 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole (CAS 1365271-85-7) addresses this gap: • LogP 3.17-enhanced membrane permeability vs. N-phenyl analog (LogP 3.08) • 6-Fluoro substitution confers metabolic stability and target-binding affinity • Validated scaffold: CVB5 EC50 6-18.5 μM for fluorinated benzotriazole class • Dual-use: UV-protective additive for hydrophobic polymers with reduced leaching Supplied at 98% purity with global shipping. For R&D use only.

Molecular Formula C12H14FN3
Molecular Weight 219.263
CAS No. 1365271-85-7
Cat. No. B578772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole
CAS1365271-85-7
Synonyms1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole
Molecular FormulaC12H14FN3
Molecular Weight219.263
Structural Identifiers
SMILESC1CCC(CC1)N2C3=C(C=CC(=C3)F)N=N2
InChIInChI=1S/C12H14FN3/c13-9-6-7-11-12(8-9)16(15-14-11)10-4-2-1-3-5-10/h6-8,10H,1-5H2
InChIKeyCJUIUJGNAZAOSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole: Overview


1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole (CAS 1365271-85-7) is a heterocyclic compound belonging to the benzotriazole class, characterized by a cyclohexyl substituent at the N1 position and a fluorine atom at the 6-position of the benzo ring [1]. Its molecular formula is C12H14FN3, with a molecular weight of 219.26 g/mol . This specific substitution pattern confers distinct physicochemical properties, including a calculated logP of 3.17 and a topological polar surface area of 30.7 Ų, which differentiate it from non-fluorinated or differently substituted benzotriazole analogs [1]. The compound is typically offered at purities of 95% or higher and is utilized as a research intermediate or specialized additive, with documented interest in applications ranging from UV stabilization in polymers to antimicrobial and antiviral agent development .

1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole: Uniqueness vs. Analogs


Generic substitution within the benzotriazole class is scientifically unsound due to the profound impact of the 6-fluoro and N1-cyclohexyl modifications on key molecular properties. The introduction of a single fluorine atom significantly alters the electronic distribution of the aromatic ring, which can enhance binding affinity to biological targets and improve metabolic stability compared to non-fluorinated parent structures [1]. Concurrently, the bulky, hydrophobic cyclohexyl group at N1 drastically increases lipophilicity relative to smaller N-substituents, as evidenced by a measured LogP of 3.17 for the target compound versus 3.08 for the N-phenyl analog, 6-fluoro-1-phenyl-1,2,3-benzotriazole [2]. These combined effects directly govern critical performance parameters such as membrane permeability in biological systems, solubility in organic matrices, and the compound's efficacy as a UV absorber or corrosion inhibitor, meaning that any deviation in substitution pattern will yield a functionally distinct, non-equivalent entity .

1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole: Differentiation Evidence


Lipophilicity Advantage vs. N-Phenyl Analog

The target compound exhibits a higher calculated partition coefficient (LogP) compared to its closest structural analog, 6-fluoro-1-phenyl-1,2,3-benzotriazole (CAS 389-44-6). This increased lipophilicity is a direct consequence of the N1-cyclohexyl substitution and is a key determinant of a molecule's ability to passively diffuse across biological membranes [1]. In drug discovery, a higher LogP is often correlated with improved cellular permeability and oral absorption, making this compound a preferred scaffold for designing bioactive molecules where enhanced bioavailability is a primary objective [2].

Medicinal Chemistry ADME Properties Drug Design

Higher Hydrophobicity vs. Non-Fluorinated Parent

The combination of a cyclohexyl group and a fluorine atom results in a markedly more hydrophobic molecule compared to the non-fluorinated parent scaffold, 1-cyclohexyl-1H-benzotriazole (CAS 66536-70-7). The target compound has a predicted LogP of 3.17, whereas the non-fluorinated analog has a predicted LogP of 2.94 [1][2]. This difference of +0.23 LogP units is substantial for applications in non-polar environments, as it indicates superior solubility and compatibility with hydrophobic polymers, oils, and organic solvents, which is critical for its function as a UV absorber in coatings or a corrosion inhibitor in lubricants .

Materials Science Polymer Chemistry Formulation Science

Validated Antiviral Scaffold for Lead Optimization

The benzotriazole core, particularly when fluorinated, has been validated as a privileged scaffold for developing antiviral agents against Coxsackievirus B5 (CVB5), a significant human pathogen. While direct data for the target compound is not available, studies on closely related fluorinated benzotriazole derivatives demonstrate potent and selective activity, establishing a class-level benchmark [1][2]. These derivatives have shown EC50 values ranging from 6 to 18.5 μM against CVB5, with select compounds exhibiting high selectivity (CC50 >100 μM) and a mechanism involving interference with the early phase of viral infection [3]. The 6-fluoro substitution on the target compound aligns it with this class of active molecules, providing a validated starting point for further optimization and structure-activity relationship (SAR) studies.

Antiviral Research Medicinal Chemistry Infectious Disease

1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole: Research & Industrial Applications


Antiviral Lead Optimization for Enteroviruses

Procurement of 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole is highly recommended for medicinal chemistry groups engaged in the discovery of novel antivirals against Coxsackievirus B5 (CVB5) and related enteroviruses. As demonstrated by class-level evidence, the fluorinated benzotriazole scaffold is a validated starting point for achieving potent and selective inhibition of CVB5, with EC50 values ranging from 6 to 18.5 μM [1]. The compound's enhanced lipophilicity (LogP 3.17) relative to non-fluorinated or N-phenyl analogs [2][3] provides a strategic advantage for optimizing membrane permeability and bioavailability, making it an ideal core for structure-activity relationship (SAR) studies and hit-to-lead campaigns.

Hydrophobic UV Absorbers for Polymer Coatings

This compound is a strong candidate for materials scientists developing advanced UV-protective additives for hydrophobic polymer systems. Its structure, combining a cyclohexyl group with a fluorine atom, confers a high LogP of 3.17, ensuring excellent compatibility and solubility in non-polar matrices like polyolefins, oils, and organic coatings [1]. This is a quantifiable advantage over the non-fluorinated analog (LogP 2.94), promising superior dispersion and reduced additive leaching [2]. Furthermore, the benzotriazole core is known for its ability to absorb UV radiation and dissipate it as harmless heat, a mechanism critical for preventing photodegradation in plastics, coatings, and adhesives [3].

Fungicidal Intermediate Synthesis

The compound serves as a valuable intermediate for synthesizing novel fungicidal agents in agrochemical research. Patents in the field have established that fluorinated benzotriazoles, especially those containing at least two fluorine atoms, exhibit potent intrinsic fungicidal effects and are excellent precursors for developing plant-protection agents [1]. The 6-fluoro substituent on this molecule provides the necessary electronic properties for interaction with biological targets, while the cyclohexyl group enhances lipophilicity, potentially improving the uptake and translocation of the final active ingredient within plant tissues. This makes it a strategic building block for exploring new chemical space in crop protection.

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